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Compound of Interest

Compound Name:
4-(Azepan-1-yl)cyclohexane-1-

carboxylic acid

CAS No.: 1482885-04-0

Cat. No.: B1470511 Get Quote

Abstract & Strategic Importance
Azepane (hexamethyleneimine) motifs fused or linked to cyclohexane rings represent a

privileged structural class in medicinal chemistry, particularly for Central Nervous System

(CNS) targets (e.g., Sigma-1 receptors, Dopamine transporters) and calcium channel blockers.

While five- and six-membered rings (pyrrolidines, piperidines) dominate library synthesis, the

seven-membered azepane ring offers unique conformational flexibility and vector orientation

that can break "flatland" limitations in drug design.

This guide details two distinct, scalable synthetic pathways for generating azepane-substituted

cyclohexanes:

N-Linked Architectures (1-Cyclohexylazepanes): Via optimized reductive amination.

Spiro-Fused Architectures (Spiro[azepane-cyclohexane]): Via strategic ring expansion

(Beckmann Rearrangement).

Strategic Synthetic Pathways
The choice of synthesis method depends on the desired connectivity between the cyclohexane

and azepane rings.
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Feature
Method A: Reductive

Amination

Method B: Beckmann Ring

Expansion

Target Scaffold

N-Linked: Azepane nitrogen

attached to Cyclohexane

carbon.

Spiro-Fused: Carbon shared

between Azepane and

Cyclohexane rings.

Scalability
High: Kilogram-scale ready;

uses standard reactors.

Medium-High: Requires careful

heat management during

rearrangement.

Key Reagents
Cyclohexanone, Azepane,

NaBH(OAc)₃ or H₂/Cat.

Spiro-ketone, Hydroxylamine,

Thionyl Chloride/Tosyl

Chloride.

Primary Challenge
Over-alkylation (avoidable with

stoichiometry).

Regioselectivity of ring

expansion (migratory aptitude).

Decision Matrix (DOT Visualization)

Target Scaffold Connectivity?
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Figure 1: Strategic decision tree for selecting the appropriate synthesis method based on

scaffold connectivity.

Protocol A: Scalable Reductive Amination (N-
Linked)
This protocol describes the synthesis of 1-cyclohexylazepane. This is the "workhorse" method

for generating tertiary amine libraries.
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Mechanism & Rationale
Direct alkylation of azepane with cyclohexyl halides often leads to elimination side products

(cyclohexene) due to the basicity of azepane. Reductive amination avoids this by forming an

iminium ion intermediate, which is selectively reduced.

Lab Scale: Uses Sodium Triacetoxyborohydride (STAB) for mildness and tolerance of

functional groups.

Process Scale: Uses catalytic hydrogenation (Ra-Ni or Pt/C) or Sodium Borohydride to

reduce costs.

Detailed Protocol (Lab to Pilot Scale)
Reagents:

Cyclohexanone (1.0 equiv)

Azepane (1.05 equiv)

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

Acetic Acid (1.0 equiv)

Solvent: 1,2-Dichloroethane (DCE) or THF (Greener alternative)

Step-by-Step Workflow:

Imine Formation (Pre-equilibrium):

Charge the reactor with Cyclohexanone (e.g., 100 g, 1.02 mol) and DCE (1.0 L).

Add Azepane (106 g, 1.07 mol) followed by Acetic Acid (61 g, 1.02 mol). Note: Acid

catalysis accelerates iminium formation.

Stir at 20–25°C for 30–60 minutes. Monitor by 1H-NMR or IR (disappearance of ketone

C=O stretch at ~1710 cm⁻¹).

Reduction:
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Cool the mixture to 0–5°C.

Add STAB (302 g, 1.43 mol) portion-wise over 1 hour. Caution: Mild exotherm and gas

evolution (H₂).

Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.

Quench & Workup (Self-Validating Step):

Add saturated aqueous NaHCO₃ solution slowly until pH > 8.

Phase Check: The product is in the organic (lower) layer in DCE.

Separate phases. Extract aqueous layer 2x with DCE.

Combine organics and wash with brine. Dry over Na₂SO₄.

Purification:

Concentrate in vacuo.

Distillation: For >100g scale, fractional distillation under reduced pressure is the most

efficient purification method (bp ~110°C at 10 mmHg).

Yield: Typically 85–92%.

Process Safety Note
For Kilogram Scale, replace STAB with Catalytic Hydrogenation:

Catalyst: 5% Pt/C (dry basis, 2 wt% loading).

Conditions: 5 bar H₂, 50°C in Methanol.

Advantage:[1][2] Eliminates boron waste streams.

Protocol B: Spiro-Fused Synthesis (Beckmann
Rearrangement)
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This protocol targets Spiro[cyclohexane-1,4'-azepan]-2'-one, a scaffold found in opioid receptor

ligands. It involves constructing a spiro-ketone and expanding the ring.

Mechanism & Rationale
The synthesis starts with a spiro-cyclohexanone (e.g., spiro[5.5]undecan-1-one). The ketone is

converted to an oxime, which undergoes Beckmann rearrangement to insert a nitrogen atom,

expanding the 6-membered ring to a 7-membered lactam (azepan-2-one).

Detailed Protocol
Reagents:

Spiro[5.5]undecan-1-one (Starting Material)

Hydroxylamine Hydrochloride (1.2 equiv)

Sodium Acetate (1.5 equiv)

Thionyl Chloride (SOCl₂) or Cyanuric Chloride (Activator)

Solvent: Ethanol (Step 1), DCM/Toluene (Step 2)

Step-by-Step Workflow:

Oxime Generation:

Dissolve Spiro[5.5]undecan-1-one (50 g) in Ethanol (250 mL).

Add Hydroxylamine HCl (25 g) and Sodium Acetate (37 g) in water (100 mL).

Reflux for 2–3 hours.

Cool, precipitate with water, and filter the solid Oxime. Dry thoroughly.

Beckmann Rearrangement:

Dissolve the dried Oxime (50 g) in dry Toluene (500 mL) at 0°C.
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Add Thionyl Chloride (1.1 equiv) dropwise. Note: Controls exotherm.

Stir at 0°C for 1 hour, then heat to 60°C for 2 hours.

Mechanistic Check: The group anti to the hydroxyl migrates. In symmetric spiro-ketones,

this leads to a single product.

Workup:

Quench with ice water. Neutralize with NaOH to pH 7.

Separate organic layer. Wash with water.

Concentrate to yield the crude lactam.

Reduction (Optional to Amine):

To obtain the cyclic amine (Spiro-azepane), reduce the lactam using LiAlH₄ (THF, reflux)

or BH₃·DMS.

Reaction Pathway Visualization
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Figure 2: Synthetic pathway for converting spiro-ketones to spiro-azepanes via Beckmann

Rearrangement.

Troubleshooting & Optimization
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Problem Probable Cause Corrective Action

Low Conversion (Method A)
Wet solvent or old STAB

reagent.

Use anhydrous DCE/THF.

Ensure STAB is free-flowing

powder, not clumped.

Elimination Product (Method A)
High temperature during

reduction.

Keep reaction <5°C during

STAB addition.

Beckmann Explosion Risk

(Method B)

Runaway exotherm during

rearrangement.

strictly control addition rate of

SOCl₂/TsCl. Use continuous

flow reactors for >1kg scale.

Incomplete Reduction

(Lactam)

Poor solubility of lactam in

ether/THF.

Use refluxing THF or switch to

BH₃·DMS for stubborn

lactams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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